![molecular formula C25H16N2O5 B6489808 2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide CAS No. 887889-11-4](/img/structure/B6489808.png)
2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide (2-OPBC) is an organic compound that has been studied for its potential therapeutic use in the medical field. It is an important compound in the field of medicinal chemistry due to its unique structure, which can be used to synthesize a variety of different compounds with different properties.
Scientific Research Applications
- Compound 7 exhibited an IC50 of 7 nM, comparable to donepezil (a standard AD drug). Interestingly, it showed better recovery from scopolamine-induced dementia in a zebrafish model .
- Further studies could explore its potential as an anticancer agent, considering its structural features and potential interactions with cellular targets .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Anticancer Potential
Antifungal Properties
Mechanism of Action
Target of Action
The primary target of this compound is the Gag-Pol polyprotein . This protein is found in the Human Immunodeficiency Virus (HIV-2) and plays a crucial role in the life cycle of the virus .
Mode of Action
It is known that the compound inhibits the function of this protein, thereby disrupting the life cycle of hiv-2 .
Biochemical Pathways
The compound affects the protein synthesis pathway in HIV-2. The Gag-Pol polyprotein is a precursor protein that is cleaved into smaller functional proteins essential for the replication of the virus. By inhibiting the Gag-Pol polyprotein, the compound prevents the formation of these essential proteins, thereby inhibiting the replication of the virus .
Pharmacokinetics
It is known that the compound has amolecular weight of 452.4996 and a chemical formula of C25H28N2O6 . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of the Gag-Pol polyprotein by the compound results in the disruption of the life cycle of HIV-2. This prevents the replication of the virus, thereby reducing the viral load in the body .
properties
IUPAC Name |
2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5/c28-23(18-14-15-8-4-6-12-19(15)32-25(18)30)27-21-17-11-5-7-13-20(17)31-22(21)24(29)26-16-9-2-1-3-10-16/h1-14H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCJWRKZNTBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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